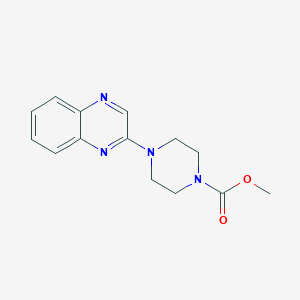
Methyl 4-quinoxalin-2-ylpiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-quinoxalin-2-ylpiperazine-1-carboxylate is a heterocyclic compound that features a quinoxaline ring fused with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-quinoxalin-2-ylpiperazine-1-carboxylate typically involves the condensation of quinoxaline derivatives with piperazine. One common method includes the reaction of 2-chloroquinoxaline with piperazine in the presence of a base, followed by esterification with methyl chloroformate. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and green chemistry principles, such as solvent-free conditions or the use of recyclable catalysts, can also be employed to make the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-quinoxalin-2-ylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The quinoxaline ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the quinoxaline ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, particularly at the 2-position, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoxaline N-oxides, while reduction can yield dihydroquinoxaline derivatives .
Scientific Research Applications
Methyl 4-quinoxalin-2-ylpiperazine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of methyl 4-quinoxalin-2-ylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline ring can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the piperazine moiety can interact with neurotransmitter receptors, modulating their activity and potentially providing therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler structure with similar biological activities.
Quinazoline: Another nitrogen-containing heterocycle with applications in medicinal chemistry.
Piperazine: A common moiety in many pharmaceuticals, known for its versatility in drug design.
Uniqueness
Methyl 4-quinoxalin-2-ylpiperazine-1-carboxylate is unique due to its combined quinoxaline and piperazine structures, which provide a synergistic effect in its biological activities. This combination allows for a broader range of interactions with molecular targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C14H16N4O2 |
|---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
methyl 4-quinoxalin-2-ylpiperazine-1-carboxylate |
InChI |
InChI=1S/C14H16N4O2/c1-20-14(19)18-8-6-17(7-9-18)13-10-15-11-4-2-3-5-12(11)16-13/h2-5,10H,6-9H2,1H3 |
InChI Key |
DWEMHHMXXGVOMI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















